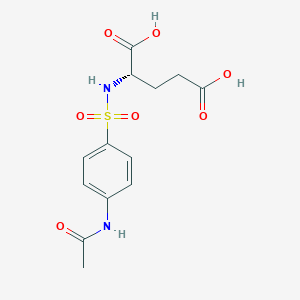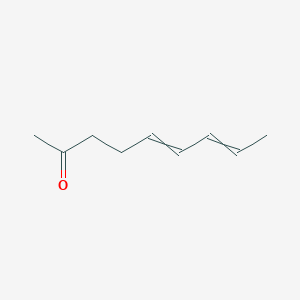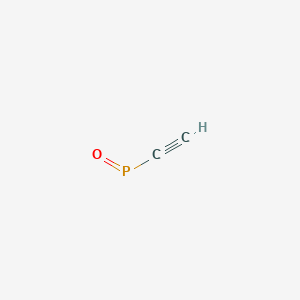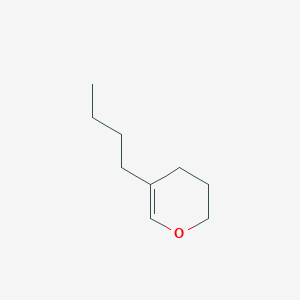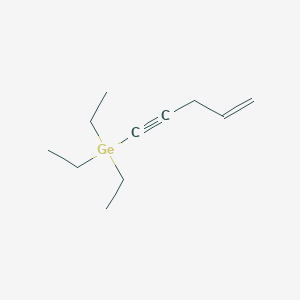
Triethyl(pent-4-en-1-yn-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(pent-4-en-1-yn-1-yl)germane is an organogermanium compound with the molecular formula C11H20Ge. It is a unique compound due to the presence of both alkyne and alkene functional groups attached to a germanium atom. This compound is of interest in various fields of chemistry and materials science due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(pent-4-en-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with pent-4-en-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(pent-4-en-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The germanium atom can participate in substitution reactions, where the triethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield germanium dioxide, while reduction can produce fully saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Triethyl(pent-4-en-1-yn-1-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role as a potential therapeutic agent.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism by which Triethyl(pent-4-en-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. The alkyne and alkene groups can participate in addition reactions, while the germanium atom can form bonds with other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Triethylgermane: Lacks the alkyne and alkene groups, making it less reactive in certain types of chemical reactions.
Pent-4-en-1-yn-1-ylgermane: Similar structure but without the triethyl groups, affecting its physical and chemical properties.
Triethyl(pent-4-en-1-yn-1-yl)silane: Similar structure but with silicon instead of germanium, leading to different reactivity and applications.
Uniqueness
Triethyl(pent-4-en-1-yn-1-yl)germane is unique due to the combination of triethyl groups and the pent-4-en-1-yn-1-yl moiety attached to germanium. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
62857-83-4 |
|---|---|
Fórmula molecular |
C11H20Ge |
Peso molecular |
224.91 g/mol |
Nombre IUPAC |
triethyl(pent-4-en-1-ynyl)germane |
InChI |
InChI=1S/C11H20Ge/c1-5-9-10-11-12(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 |
Clave InChI |
YBLADKAVFJBBCU-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C#CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


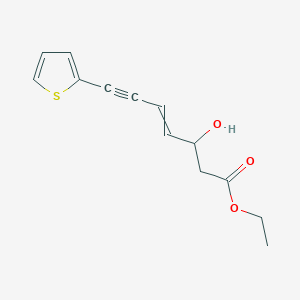
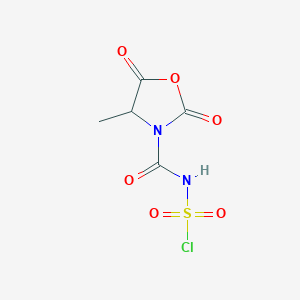
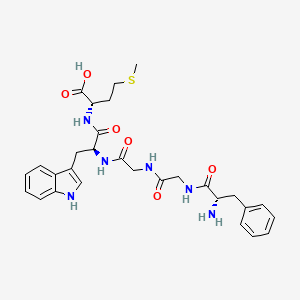
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
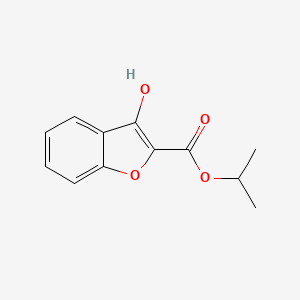
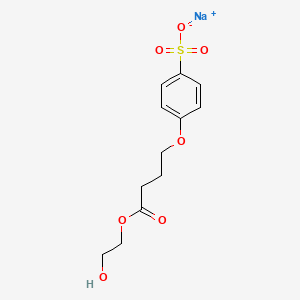
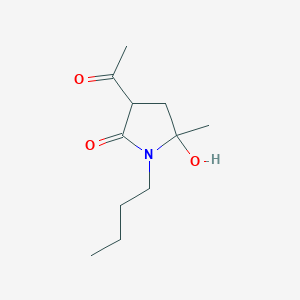
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

